molecular formula C17H14N2O2 B8471335 Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]- CAS No. 140401-07-6

Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]-

Katalognummer: B8471335
CAS-Nummer: 140401-07-6
Molekulargewicht: 278.30 g/mol
InChI-Schlüssel: LUMGYHFEIGMXRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]-: is a complex organic compound that features a pyrimidine ring fused with a benzyloxy group and a cyclohexa-2,5-dien-1-one moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]- typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the benzyloxy group and the cyclohexa-2,5-dien-1-one moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the pyrimidine ring or the benzyloxy group, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used to study enzyme interactions and cellular pathways. Its structural features make it a valuable tool for probing biological systems.

Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industrial applications, Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]- can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • Pyrido[2,3-d]pyrimidin-5-one
  • Pyrido[2,3-d]pyrimidin-7-one
  • Pyrimidino[4,5-d][1,3]oxazine

Comparison: Compared to these similar compounds, Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]- is unique due to its specific structural features, such as the benzyloxy group and the cyclohexa-2,5-dien-1-one moiety. These features may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

140401-07-6

Molekularformel

C17H14N2O2

Molekulargewicht

278.30 g/mol

IUPAC-Name

4-(5-phenylmethoxypyrimidin-2-yl)phenol

InChI

InChI=1S/C17H14N2O2/c20-15-8-6-14(7-9-15)17-18-10-16(11-19-17)21-12-13-4-2-1-3-5-13/h1-11,20H,12H2

InChI-Schlüssel

LUMGYHFEIGMXRH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CN=C(N=C2)C3=CC=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.